molecular formula C9H10Cl2N2O B078818 3-(3,5-Dichlorophenyl)-1,1-dimethylurea CAS No. 10290-38-7

3-(3,5-Dichlorophenyl)-1,1-dimethylurea

Cat. No. B078818
CAS RN: 10290-38-7
M. Wt: 233.09 g/mol
InChI Key: NAOCHJCREOAPOF-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. It includes the type of bonding, the geometry of the molecule, and the presence of any functional groups.



Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves analyzing the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

  • Fluorescence Quenching in Chloroplasts : Diuron is known to quench chlorophyll fluorescence in chloroplasts, which is linked to the non-photochemical quenching by the oxidized pool of plastoquinones. This property is utilized in the study of photosynthesis and chloroplast function (Vernotte, Etienne, & Briantais, 1979).

  • Inhibitor of Photosystem II : Diuron acts as an inhibitor in photosystem II of chloroplasts, affecting the sites sensitive to this compound. This characteristic is instrumental in understanding the photosynthetic process and enzyme-inhibitor interactions in plants (Izawa & Good, 1965).

  • Study of Photoactive States in Photosynthesis : Research has utilized Diuron to study the effects on different photoactive states in photosynthesis, particularly in the context of oxygen evolution and electron transfer processes (Etienne, 1974).

  • Pesticide Research and Environmental Applications : Diuron immobilized on silica gel surfaces has been investigated for potential use in agricultural and environmental applications. This includes studies on its binding properties and reactions with various compounds (Prado & Airoldi, 2001).

  • Interactions Between Mitochondria and Chloroplasts : Diuron's effects on photosynthesis and respiration in moss spores have been examined, shedding light on the interactions between mitochondria and chloroplasts in cells (Chevallier & Douce, 1976).

  • Anaerobic Microbial Degradation : Studies on the anaerobic microbial degradation of Diuron in pond sediment have provided insights into environmental biodegradation processes and the potential for bioremediation of herbicide-contaminated environments (Attaway, Camper, & Paynter, 1982).

  • Photocatalysis and Ozonation : Research on Diuron has included its photocatalytic ozonation, providing valuable information on the degradation of pollutants and the formation of by-products in water treatment processes (Solís, Rivas, Martínez-Piernas, & Agüera, 2016).

  • Mitochondrial Heredity and Resistance Studies : Diuron has been used in studies investigating the mitochondrial heredity of resistance in yeast, contributing to our understanding of genetic resistance mechanisms to inhibitors of the cytochrome b oxidation process (Colson et al., 1977).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves understanding the potential applications of the compound and areas of future research.


properties

IUPAC Name

3-(3,5-dichlorophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCHJCREOAPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338913
Record name 3-(3,5-dichlorophenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-1,1-dimethylurea

CAS RN

10290-38-7
Record name 3-(3,5-dichlorophenyl)-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-DICHLOROPHENYL)-1,1-DIMETHYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Eisenberg-Domovich, R Oelmüller… - Journal of Biological …, 1995 - Elsevier
The nuclear-encoded proteins of the oxygen-evolving complex (OEC) of photosystem II are bound on the lumenal side of the thylakoid membrane and stabilize the manganese ion …
Number of citations: 37 www.sciencedirect.com
M Akhlaqi, WC Wang, C Möckel, A Kruve - Analytical and Bioanalytical …, 2023 - Springer
Non-target screening with LC/IMS/HRMS is increasingly employed for detecting and identifying the structure of potentially hazardous chemicals in the environment and food. Structural …
Number of citations: 4 link.springer.com
PR Van Hasselt - … , Stress Physiology, Hydrobiology and Remote Sensing …, 1988 - Springer
Temperature dependent changes in maximal variable chlorophyll fluorescence were determined between 30C and 0C in cucumber and tomato leaf discs. In both species two abrupt …
Number of citations: 1 link.springer.com
P VILLAND, M Eriksson, G Samuelsson - Biochemical journal, 1997 - portlandpress.com
Nuclear genes coding for carbonic anhydrase, a major mitochondrial constituent in Chlamydomonas reinhardtiigrown under limited CO 2 , were characterized. Two genes, ca1 and ca2, …
Number of citations: 65 portlandpress.com

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